4,4'-({3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)
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Overview
Description
4-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as ethoxy, fluorophenyl, methoxy, hydroxy, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. One common approach is the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds, which provides a straightforward method for obtaining polysubstituted pyrazoles . The reaction conditions often include the use of molecular iodine and aromatic aldehydes, which facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as Suzuki–Miyaura coupling, which is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions, can be employed . This method is known for its mild reaction conditions and functional group tolerance, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for coupling reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL has numerous applications in scientific research:
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating biological processes. Its effects are mediated through binding to target proteins, leading to changes in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound shares structural similarities with 4-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL and exhibits similar biological activities.
N-arylpyrazoles: These compounds are also structurally related and are known for their diverse pharmacological properties.
Uniqueness
The uniqueness of 4-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H25FN4O4 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
4-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C24H25FN4O4/c1-4-32-19-11-16(7-10-18(19)33-12-15-5-8-17(25)9-6-15)22(20-13(2)26-28-23(20)30)21-14(3)27-29-24(21)31/h5-11,22H,4,12H2,1-3H3,(H2,26,28,30)(H2,27,29,31) |
InChI Key |
FIZUUOXAFRDYJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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